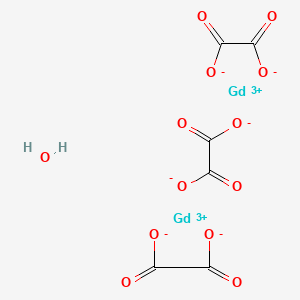
(1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride
Overview
Description
(1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride, also known as DFCM or DCM, is a chemical compound that has gained significant interest in scientific research applications. It is a cyclopropane derivative that has a unique structure and properties.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride is not fully understood. It is believed to act by inhibiting certain enzymes in the body. The compound has been shown to have potent activity against a range of enzymes, including proteases, kinases, and phosphodiesterases.
Biochemical and Physiological Effects:
(1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. The compound has also been shown to have potential as a treatment for Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using (1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride in lab experiments include its high potency, selectivity, and stability. The compound is also relatively easy to synthesize in large quantities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are several future directions for research on (1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride. One direction is to investigate its potential as a treatment for various diseases, including cancer and Alzheimer's disease. Another direction is to develop new drugs based on the structure of this compound. Additionally, there is a need for further research on the mechanism of action of this compound and its potential side effects.
In conclusion, (1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride is a compound with unique properties that has gained significant interest in scientific research applications. Its synthesis method has been optimized to produce high yields of the compound. The compound has been shown to have potent activity against a range of enzymes and has a range of biochemical and physiological effects. While it has advantages in lab experiments, there are also limitations to its use. Future research directions include investigating its potential as a treatment for various diseases and developing new drugs based on its structure.
Scientific Research Applications
(1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride has been widely used in scientific research applications. It is used as a building block for the synthesis of various compounds. It is also used as a reagent in organic synthesis. The compound has been used in medicinal chemistry research to develop new drugs with improved properties.
properties
IUPAC Name |
(1R,2S)-2-(difluoromethyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N.ClH/c5-4(6)2-1-3(2)7;/h2-4H,1,7H2;1H/t2-,3+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTDZEGHUBNTBD-LJUKVTEVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1N)C(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride | |
CAS RN |
2307780-91-0 | |
| Record name | rac-(1R,2S)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-Chloro-2-(1,2,4-triazol-1-yl)phenyl]ethanone](/img/structure/B3421814.png)







![rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/no-structure.png)


![[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol](/img/structure/B3421906.png)
